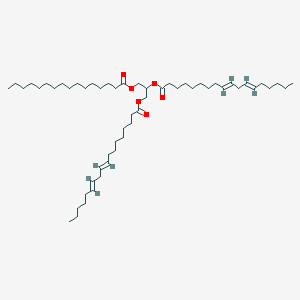

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol is a triacylglycerol compound composed of two linoleic acid molecules and one palmitic acid molecule esterified to a glycerol backbone. This compound is a type of neutral glyceride and is commonly found in various natural oils and fats. It is known for its unique physical and chemical properties, which make it useful in a variety of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol can be synthesized through chemical or enzymatic esterification processes. In chemical synthesis, glycerol is reacted with linoleic acid and palmitic acid under controlled conditions. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction is carried out at elevated temperatures, usually between 100°C and 150°C, to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of enzymatic methods. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to selectively esterify glycerol with linoleic acid and palmitic acid. This method is preferred due to its specificity, mild reaction conditions, and higher yield. The process is typically carried out in a bioreactor at temperatures ranging from 30°C to 50°C.

Chemical Reactions Analysis

Types of Reactions

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moieties. Common oxidizing agents include potassium permanganate and ozone.

Hydrolysis: The ester bonds in this compound can be hydrolyzed by acids, bases, or enzymes such as lipases, resulting in the formation of free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of the ester groups with alcohols, often catalyzed by bases such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures (50°C to 100°C).

Transesterification: Methanol and sodium methoxide at room temperature.

Major Products Formed

Oxidation: Formation of hydroperoxides and other oxidation products.

Hydrolysis: Free linoleic acid, palmitic acid, and glycerol.

Transesterification: Methyl esters of linoleic acid and palmitic acid, along with glycerol.

Scientific Research Applications

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

Biology: Investigated for its role in cell membrane structure and function, as well as its impact on lipid metabolism.

Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Utilized in the formulation of cosmetics, food products, and biodegradable lubricants.

Mechanism of Action

The effects of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol are primarily exerted through its interactions with cell membranes and enzymes involved in lipid metabolism. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways, influencing energy production and storage.

Comparison with Similar Compounds

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol can be compared with other triacylglycerols such as:

1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acid instead of linoleic acid, resulting in different physical properties and reactivity.

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Contains oleic acid at the sn-3 position, which affects its melting point and stability.

Glyceryl tripalmitate: Composed entirely of palmitic acid, leading to a higher melting point and different applications.

The uniqueness of this compound lies in its combination of linoleic and palmitic acids, which confer specific physical and chemical properties that are valuable in various research and industrial contexts.

Properties

CAS No. |

26836-36-2 |

|---|---|

Molecular Formula |

C55H98O6 |

Molecular Weight |

855.4 g/mol |

IUPAC Name |

[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16+,20-17+,27-25+,28-26+ |

InChI Key |

LXAWUIOWWNQCQA-OZBINYCYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |

melting_point |

-4 °C |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[3-(4-Amidinophenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-(pyridin-3-yl)propionic acid](/img/structure/B10782726.png)

![Calcium;2-[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl-[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B10782731.png)

![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2R)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782743.png)

![Calcium;2-[2-[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl-(carboxymethyl)amino]ethyl-[2-(methylamino)-2-oxoethyl]amino]acetate](/img/structure/B10782755.png)

![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B10782763.png)

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B10782770.png)

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide](/img/structure/B10782771.png)

![6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10782786.png)

![4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid](/img/structure/B10782798.png)

![[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B10782812.png)